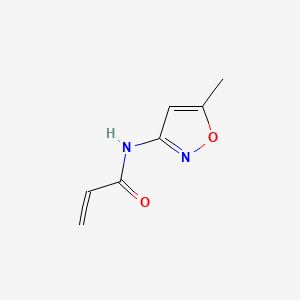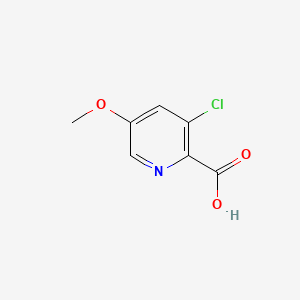
3-氯-5-甲氧基吡啶-2-羧酸
描述
3-Chloro-5-methoxypicolinic acid: is an organic compound with the molecular formula C7H6ClNO3 . It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the third position and a methoxy group at the fifth position on the pyridine ring.
科学研究应用
3-Chloro-5-methoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxypicolinic acid typically involves the chlorination and methoxylation of picolinic acid derivatives. One common method includes the following steps:
Chlorination: Picolinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent, such as sodium methoxide or dimethyl sulfate, to introduce the methoxy group at the fifth position.
Industrial Production Methods: Industrial production of 3-Chloro-5-methoxypicolinic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 3-Chloro-5-methoxypicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Amino or thiol derivatives of 3-Chloro-5-methoxypicolinic acid.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Products: Reduced derivatives with altered functional groups.
作用机制
The mechanism of action of 3-Chloro-5-methoxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .
相似化合物的比较
3-Chloro-5-methylpicolinic acid: Similar structure but with a methyl group instead of a methoxy group.
3-Chloro-5-nitropicolinic acid: Similar structure but with a nitro group instead of a methoxy group.
3-Chloro-5-hydroxypicolinic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 3-Chloro-5-methoxypicolinic acid is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity and solubility, while the chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
3-chloro-5-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOBDBZFHLWEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737537 | |
| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-09-6 | |
| Record name | 3-Chloro-5-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
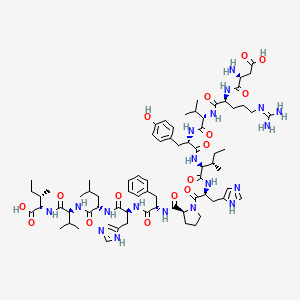
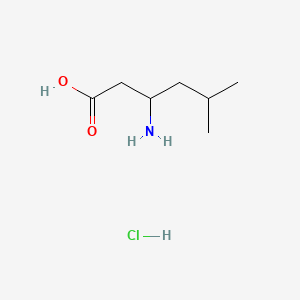


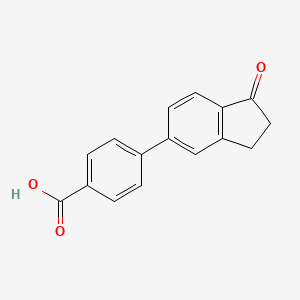
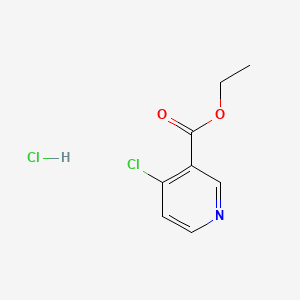
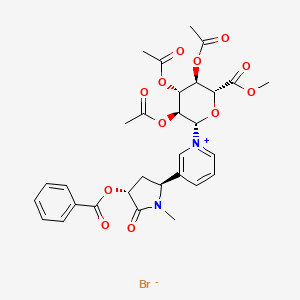
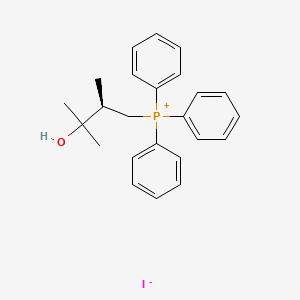
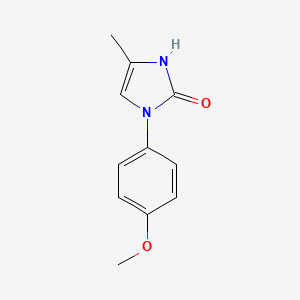
![N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine](/img/structure/B599597.png)
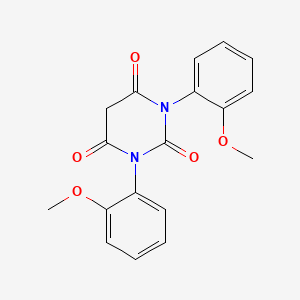
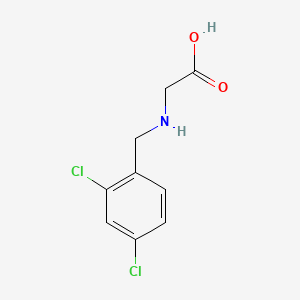
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
